UPF 1069
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenacyloxy-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-15(12-5-2-1-3-6-12)11-21-16-8-4-7-14-13(16)9-10-18-17(14)20/h1-10H,11H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWMRRNGWSITSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2C=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648425 | |
| Record name | 5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048371-03-4 | |
| Record name | 5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1048371-03-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Upf 1069 As a Poly Adp Ribose Polymerase Inhibitor
Inhibitory Profile and Selectivity for PARP Isoforms
UPF 1069 exhibits a notable inhibitory profile characterized by differential potency against the two most well-studied PARP isoforms, PARP-1 and PARP-2. bpsbioscience.compnas.orgmedchemexpress.comselleckchem.comselleckchem.compnas.org This differential activity underscores its utility as a selective pharmacological agent. bpsbioscience.comnih.govfocusbiomolecules.comresearchgate.net
Differential Potency against PARP-2 and PARP-1
Research indicates that this compound is significantly more potent in inhibiting PARP-2 enzymatic activity compared to PARP-1. bpsbioscience.commedchemexpress.comselleckchem.comselleckchem.compnas.org Reported half-maximal inhibitory concentration (IC50) values consistently show a lower concentration required for PARP-2 inhibition. For instance, IC50 values of 8 µM for PARP-1 and 0.3 µM for PARP-2 have been widely reported. bpsbioscience.commedchemexpress.comselleckchem.comselleckchem.compnas.org This demonstrates a clear preference of this compound for PARP-2 inhibition at lower micromolar concentrations.
Here is a summary of reported IC50 values for this compound against PARP-1 and PARP-2:
| Target | IC50 (µM) | Source |
| PARP-1 | 8 | bpsbioscience.commedchemexpress.comselleckchem.comselleckchem.compnas.org |
| PARP-2 | 0.3 | bpsbioscience.commedchemexpress.comselleckchem.comselleckchem.compnas.org |
Note: One source reported IC50 values of 0.1 μM for PARP1 and 1.0 μM for PARP2 nih.govresearchgate.net, which is inconsistent with the majority of other reports. The table reflects the most frequently cited values.
Relative Selectivity Factor against PARP-1
The differential potency translates into a significant selectivity factor for PARP-2 over PARP-1. This compound has been characterized as having approximately 27-fold selectivity against PARP-1. bpsbioscience.compnas.orgselleckchem.comselleckchem.compnas.orgfocusbiomolecules.comresearchgate.net This level of selectivity is considered notable among available PARP inhibitors and contributes to its value as a research tool for dissecting the specific functions of PARP-2. bpsbioscience.comnih.gov
Distinct Mechanisms of Action Compared to Pan-PARP Inhibitors
This compound's mechanism of action presents distinctions when compared to pan-PARP inhibitors, which target both PARP-1 and PARP-2 with similar potency. pnas.org These differences are evident in its impact on global cellular PARylation and its potential for PARP trapping.
Impact on Global Cellular PARylation
Unlike pan-PARP inhibitors such as olaparib (B1684210) or veliparib (B1684213), which largely abolish total cellular PARylation, this compound has a limited effect on global poly(ADP-ribose) formation. pnas.orgpnas.orgnih.gov Endogenous PARylation in cells is primarily attributed to PARP-1 activity. pnas.orgpnas.org Studies have shown that while this compound effectively inhibits PARP-2-induced PARylation, it has no significant impact on PARP-1-mediated PARylation. pnas.orgpnas.orgnih.gov This observation further supports its selectivity for PARP-2 at concentrations where pan-inhibitors block both isoforms. pnas.orgpnas.orgnih.gov
Catalytic Inhibition versus PARP Trapping Potential
This compound functions primarily as a catalytic inhibitor of PARP-2, competing with NAD+ for binding to the enzyme's active site. pnas.orgscbt.com Its mechanism involves interactions with key residues in the active site, potentially inducing allosteric modulation. scbt.com
In contrast to some pan-PARP inhibitors whose cytotoxicity is strongly correlated with their ability to "trap" PARP enzymes onto damaged DNA, this compound's effects appear to be mediated through a different mechanism. researchgate.netnih.govdtic.mil While pan-PARP inhibitors like olaparib can trap both PARP-1 and PARP-2 onto DNA breaks pnas.orgresearchgate.netnih.gov, this compound's mechanism is described as distinct from this trapping phenomenon. nih.govdtic.mil Research suggests that this compound's biological effects, such as disrupting the interaction between PARP-2 and FOXA1, may be attributed to its unique physicochemical properties rather than potent catalytic inhibition or significant PARP trapping. nih.govdtic.mil
Investigation in Neurological Injury Models
Studies have explored the effects of this compound in in vitro models of post-ischemic brain damage, specifically focusing on oxygen-glucose deprivation (OGD), which mimics ischemic conditions. caymanchem.comnih.govnih.gov Two distinct models have been utilized: rat organotypic hippocampal slices and mouse mixed cortical cell cultures. nih.govnih.gov These models exhibit different primary cell death characteristics following OGD, with hippocampal slices displaying apoptosis-like cell death and mixed cortical cultures showing predominantly necrosis-like features. nih.govnih.gov
Effects on Oxygen-Glucose Deprivation (OGD)-Induced Damage
The impact of this compound on OGD-induced damage has been found to differ depending on the neuronal cell type and the prevailing cell death pathway. nih.govnih.gov
Differential Outcomes in Hippocampal Slices
In organotypic hippocampal slices exposed to OGD for 20-30 minutes, this compound has shown a concentration-dependent effect on CA1 pyramidal cell death. nih.govnih.govselleckchem.com
Exacerbation of CA1 Pyramidal Cell Death
At concentrations ranging from 0.01 to 1 µmol·L−1, this compound caused a concentration-dependent exacerbation of OGD-induced CA1 pyramidal cell death, increasing it by up to 155%. nih.govnih.govselleckchem.com Higher concentrations of this compound, which inhibit both PARP-1 and PARP-2, did not have this exacerbating effect on OGD injury in hippocampal slices. nih.govnih.govselleckchem.com This suggests a specific role for selective PARP-2 inhibition in this observed outcome. nih.govnih.gov
Below is a table summarizing the effect of this compound on OGD-induced CA1 pyramidal cell death in hippocampal slices:
| This compound Concentration (µmol·L−1) | Effect on OGD-induced CA1 Pyramidal Cell Death |
| 0.01 - 1 | Concentration-dependent exacerbation (up to 155%) |
| 10 | No effect |
Role of PARP-2 Activation in CA1 Pyramidal Cell Survival
The exacerbation of CA1 pyramidal cell death by selective PARP-2 inhibition with this compound, coupled with findings that PARP-2 deficient mice show increased CA1 pyramidal cell damage after cardiac arrest, suggests that PARP-2 activation may play a role in facilitating CA1 pyramidal cell survival in this model. nih.gov
Neuroprotective Activity in Mixed Cortical Cell Cultures
In contrast to its effects in hippocampal slices, this compound demonstrated significant neuroprotective activity in mouse mixed cortical cell cultures exposed to 60 minutes of OGD. medchemexpress.commedchemexpress.comnih.govnih.govresearchgate.net this compound significantly reduced post-ischemic damage in this model. nih.govnih.govselleckchem.com This protective effect was observed at concentrations of 1–10 µmol·L−1. nih.govnih.govselleckchem.com Notably, neuroprotective activity was seen at a concentration (1 µM) that selectively acts on PARP-2 and at a higher concentration (10 µM) that inhibits both PARP-1 and PARP-2 activities. medchemexpress.commedchemexpress.com
A table summarizing the effect of this compound on OGD-induced damage in mixed cortical cell cultures:
| This compound Concentration (µmol·L−1) | Effect on Post-Ischaemic Damage |
| 1 - 10 | Significant reduction (Neuroprotective) |
Modulation of Apoptosis-like versus Necrosis-like Cell Death Pathways
The differential effects of this compound in hippocampal slices and mixed cortical cell cultures highlight its role in modulating distinct cell death pathways. In hippocampal slice cultures, characterized by caspase-dependent, apoptosis-like cell death, selective PARP-2 inhibition with this compound increased cell death. nih.govnih.gov Conversely, in mixed cortical cell cultures, where cells primarily die with necrosis-like features, this compound reduced damage and increased cell survival. nih.govnih.gov This suggests that selective PARP-2 inhibition has opposing effects on apoptosis-like and necrosis-like cell death processes in these preclinical models of post-ischemic brain damage. nih.govnih.gov Apoptosis is a programmed cell death pathway characterized by specific morphological features like cell shrinkage and chromatin condensation, while necrosis is often considered an uncontrolled process involving cell swelling and membrane rupture. austinpublishinggroup.comnih.govbmbreports.orgresearchgate.netmdpi.com
Contribution to Understanding PARP Isoenzyme Roles in Cell Fate Decisions
Research utilizing selective PARP-2 inhibitors like this compound has contributed to understanding the differential roles of PARP-1 and PARP-2 in cell fate decisions, particularly in the context of cellular stress such as ischemia. Studies in preclinical models of post-ischemic brain damage have revealed contrasting effects of this compound depending on the cell type and the nature of cell death. nih.govnih.gov
In organotypic hippocampal slices subjected to oxygen-glucose deprivation (OGD), a model characterized by apoptosis-like cell death, this compound at concentrations selectively inhibiting PARP-2 (0.01-1 μM) caused a concentration-dependent exacerbation of neuronal cell death. nih.govnih.gov This suggests that PARP-2 activation might play a role in facilitating CA1 pyramidal cell survival in this context. nih.gov
Conversely, in mouse mixed cortical cell cultures exposed to OGD, a model where cell death exhibits mostly necrosis-like features, this compound (1-10 μM) significantly reduced post-ischemic damage and increased cell survival. nih.govnih.gov These findings highlight that PARP-1 and PARP-2 can have different, even opposing, roles in the mechanisms of cell death and survival depending on the specific cellular context and the type of insult. nih.govnih.gov this compound's selectivity has been instrumental in differentiating these roles, suggesting that PARP-2 is involved in RNA polymerase I and II-mediated transcription events and interacts with various protein partners involved in processes like cell cycle, cell death, DNA repair, and transcription. cambridge.org
Efficacy in Prostate Cancer Research
This compound has shown significant efficacy in preclinical prostate cancer research, primarily through its impact on androgen receptor (AR) signaling and subsequent inhibition of cancer cell growth. focusbiomolecules.compnas.orgpnas.orgresearchgate.netnih.govauajournals.orgdtic.mildtic.mil
Inhibition of Prostate Cancer Cell Growth (In Vitro and In Vivo)
Preclinical studies have demonstrated that this compound can inhibit the growth of prostate cancer cells both in laboratory settings (in vitro) and in animal models (in vivo). pnas.orgpnas.orgresearchgate.netnih.govdtic.mildtic.mil
This compound has been shown to inhibit the growth of both androgen-dependent prostate cancer cells and AR-positive castration-resistant prostate cancer (CRPC) cells. pnas.orgresearchgate.netnih.govdtic.mildtic.mil Androgen-dependent cell lines such as LAPC4, LNCaP, and VCaP, as well as AR-positive CRPC cell lines like C4-2B and 22RV-1, have shown sensitivity to this compound treatment. pnas.orgnih.govdtic.mil Androgen-dependent cells generally exhibited greater sensitivity compared to AR-positive CRPC cells. pnas.orgnih.govdtic.mil In vivo studies using VCaP xenografts in mice have also shown that this compound significantly inhibited tumor growth. pnas.orgresearchgate.netnih.gov
Data on the inhibition of prostate cancer cell proliferation by this compound compared to other PARP inhibitors like olaparib and veliparib in a panel of cell lines highlights this differential sensitivity. pnas.orgnih.govdtic.mil
| Cell Line Type | Cell Lines | This compound Sensitivity | Olaparib Sensitivity | Veliparib Sensitivity |
| Androgen-Dependent PCa | LAPC4, LNCaP, VCaP | Sensitive | Less Sensitive | Less Sensitive |
| AR-Positive CRPC | C4-2B, 22RV-1 | Sensitive | Less Sensitive | Less Sensitive |
| AR-Negative CRPC | PC3, DU145 | Resistant | Variable | Variable |
In addition to inhibiting proliferation, this compound has also been shown to suppress the colony formation and anchorage-independent growth of LNCaP cells. pnas.orgnih.govdtic.mil
In contrast to the sensitivity observed in AR-positive cell lines, AR-negative CRPC cell lines, specifically PC3 and DU145, have demonstrated resistance to this compound treatment. pnas.orgresearchgate.netnih.govdtic.mildtic.mil This suggests that the efficacy of this compound in prostate cancer is linked to the presence and activity of the androgen receptor. cambridge.orgpnas.orgnih.gov
Sensitivity of Androgen-Dependent and Androgen Receptor (AR)-Positive Castration-Resistant Prostate Cancer Cells
Impact on Androgen Receptor Signaling and Transcriptional Activity
A key mechanism by which this compound exerts its effects in prostate cancer is through the modulation of androgen receptor signaling and transcriptional activity. focusbiomolecules.combpsbioscience.compnas.orgpnas.orgresearchgate.netnih.govauajournals.orgdtic.mildtic.mil
This compound has been shown to significantly attenuate AR-mediated transcription. bpsbioscience.compnas.orgnih.govauajournals.orgdtic.mildtic.miluni.lu Studies using RNA-seq have revealed that this compound has a substantial impact on gene expression in LNCaP cells, with a large number of differentially expressed genes, many of which are enriched for the "androgen response" hallmark. pnas.orgpnas.orgdtic.mil Classic AR target genes, such as KLK2, KLK3 (PSA), FKBP5, NKX3.1, and TMPRSS2, are among the top differentially expressed genes following this compound treatment. pnas.org
Compared to pan-PARP inhibitors like olaparib and veliparib, this compound has shown a much greater effect on AR-mediated gene expression. pnas.orgpnas.orgnih.govdtic.mil While pan-PARP inhibitors had limited effects on these classical AR target genes, this compound significantly suppressed their expression in a dose-dependent manner. pnas.orgnih.gov This effect is not due to changes in AR expression levels. pnas.orgnih.gov
Further research indicates that this compound abrogates AR transcriptional activity by blocking the interaction between PARP-2 and the pioneer factor FOXA1. focusbiomolecules.compnas.orgauajournals.org This disruption in interaction attenuates AR recruitment to genome-wide prostate-specific enhancer regions, thereby inhibiting AR-mediated gene expression. focusbiomolecules.compnas.org This mechanism suggests a potential therapeutic approach for AR inhibition that does not directly involve AR ligand binding, which could be beneficial in CRPC where AR activity remains critical despite conventional antiandrogen therapies. pnas.orgpnas.orgresearchgate.netnih.govdtic.mildtic.mil
The impact of this compound on AR target gene expression has been demonstrated through various methods, including luciferase reporter assays using androgen response element-driven constructs, which showed that this compound completely abolished PSA and Probasin reporter activity, while pan-PARP inhibitors had only minor to moderate effects. pnas.orgnih.gov
| Compound | Effect on PSA and Probasin Reporter Activity |
| This compound | Completely abolished |
| Olaparib | Minor to moderate effect |
| Veliparib | Minor to moderate effect |
| Enzalutamide | Inhibitory effect |
| JQ1 | Inhibitory effect |
This selective disruption of the PARP-2/FOXA1 interaction by this compound appears to be a key factor in its ability to attenuate AR signaling and inhibit the growth of AR-positive prostate cancer. focusbiomolecules.compnas.org
Disruption of Androgen Receptor and FOXA1 Binding to Enhancers
Studies in prostate cancer cells have shown that this compound can disrupt the binding of the Androgen Receptor (AR) and the pioneer factor FOXA1 to enhancer regions in the genome. nih.govauajournals.orgdtic.milpnas.orgresearchgate.net The AR is a key driver of prostate cancer growth and progression, and its transcriptional activity is significantly influenced by FOXA1, which facilitates AR recruitment to prostate-specific enhancer regions. nih.govdtic.milpnas.org Chromatin immunoprecipitation-sequencing (ChIP-seq) experiments in LNCaP cells treated with this compound revealed a dramatic decrease in the number of identified AR binding peaks. nih.govdtic.milpnas.org Furthermore, this compound treatment not only abrogated AR recruitment but also diminished FOXA1 binding in the AR-occupied regions. nih.govresearchgate.net This disruption of binding at enhancers was associated with decreased levels of H3K27Ac, a marker of active enhancers, suggesting impaired enhancer activity. nih.govresearchgate.net These findings indicate that this compound interferes with AR signaling by disrupting the genomic occupancy of both AR and FOXA1 at enhancer sites. nih.govdtic.milpnas.orgresearchgate.net
Regulation of Androgen Response Genes
The disruption of AR and FOXA1 binding by this compound leads to the attenuation of AR-mediated transcription and the regulation of androgen response genes. nih.govauajournals.orgdtic.milresearchgate.net Research has demonstrated that PARP-2 is critically involved in AR-mediated transcription, and its inhibition by this compound suppresses the expression of AR target genes. nih.govauajournals.orgdtic.milresearchgate.netdtic.mil In LNCaP cells, this compound significantly suppressed the expression of several AR target genes in a dose-dependent manner. nih.govdtic.mil This effect was not attributed to changes in AR expression itself, as this compound did not significantly alter AR protein levels. nih.govdtic.mil Gene set enrichment analysis (GSEA) has shown a significant repression of androgen-regulated genes in cells with PARP-2 knockdown or treated with this compound. dtic.mildtic.mil
A summary of the effect of this compound on AR target gene expression is presented in the table below:
| Treatment | Effect on AR Target Gene Expression |
| This compound | Significantly suppressed (dose-dependent) nih.govdtic.mil |
| Other PARPis | Minor to moderate effect nih.gov |
Potential for Selective PARP-2 Targeting in DNA Repair Deficient Contexts (e.g., BRCA2 Status)
This compound's selectivity for PARP-2 has implications for its potential use in contexts of DNA repair deficiencies, such as BRCA2 mutations. While current clinically used PARP inhibitors target both PARP-1 and PARP-2, their activity against homologous recombination (HR) DNA-repair defective cancers is often dependent on the presence of PARP-1. researchgate.netoup.com Research indicates that loss of BRCA1/2 can make prostate cancer cells more sensitive to pan-PARP inhibitors like olaparib. dtic.mil However, studies with this compound suggest that its effect on prostate cancer cell growth may not be dependent on BRCA2 deficiency status. dtic.mildtic.mil This supports the idea that patients might benefit from selective PARP-2 inhibition regardless of their DNA-repair deficiency status. dtic.milresearchgate.net
Clinical Implications for Prostate Cancer Treatment Strategies
The preclinical findings regarding this compound suggest potential clinical implications for prostate cancer treatment strategies. Given that PARP-2 is overexpressed in aggressive prostate cancer and its inhibition by this compound impairs cancer cell proliferation and growth in AR-positive cell lines and in vivo models, selective targeting of PARP-2 presents a novel therapeutic approach. nih.govauajournals.orgdtic.milresearchgate.netdtic.milcambridge.org The mechanism involving the disruption of AR and FOXA1 binding and the subsequent attenuation of AR-mediated transcription highlights a way to target AR signaling that is distinct from existing anti-androgen therapies. nih.govpnas.orgresearchgate.net This could be particularly relevant for castration-resistant prostate cancer (CRPC), where AR activity remains crucial for tumor growth despite conventional androgen deprivation therapy. nih.govdtic.milpnas.orgresearchgate.net The potential for selective PARP-2 inhibition to be effective regardless of DNA repair deficiency status also broadens the potential patient population who might benefit from such a therapy. dtic.milresearchgate.net
Role in Endometriosis Pathophysiology
This compound has also been investigated for its role in endometriosis pathophysiology, focusing on its effects related to PARP-2 inhibition.
Upregulation of PARP-2 Expression in Endometriotic Tissue
Studies have demonstrated that PARP-2 expression is upregulated in endometriotic lesions and cells from human patients. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netoup.com Immunoblotting and densitometric analysis of endometriotic tissue from human patients showed increased expression levels of PARP-2 compared to non-endometriotic tissue. researchgate.netresearchgate.net Similarly, human endometriotic cell lines also exhibited increased PARP-2 expression. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net This upregulation of PARP-2 in endometriotic tissue suggests a potential role for this enzyme in the development and progression of endometriosis. researchgate.netnih.govresearchgate.net
Data on PARP-2 expression in endometriotic tissue and cells:
| Sample Type | PARP-2 Expression Level | Source |
| Human Endometriotic Tissue | Upregulated | researchgate.netresearchgate.net |
| Human Endometriotic Cells | Increased | researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net |
Pharmacological inhibition of PARP-2 using this compound in mouse models of endometriosis has been shown to reduce the size of endometriotic lesions. researchgate.netnih.govresearchgate.netresearchgate.net Additionally, this compound treatment reduced the aggregation potential of human endometriotic cells in spheroid formation assays. researchgate.netresearchgate.netresearchgate.net These findings suggest that targeting PARP-2 with inhibitors like this compound may have therapeutic potential for endometriosis by affecting lesion development and cell aggregation. researchgate.netnih.govresearchgate.netresearchgate.net
Reduction of Endometriotic Lesion Area in Animal Models
Studies utilizing mouse models of endometriosis have demonstrated that treatment with this compound leads to a reduction in the size of endometriotic lesions. In one study, administration of UPF-1069 at a dosage of 5 mg/kg body weight for 7 days following the induction of endometriotic lesions resulted in decreased lesion area. researchgate.netresearchgate.netnih.govclonagen.comclonagen.com Another study involving a two-week treatment with UPF-1069 also showed suppression of lesions in a mouse model. researchgate.net These findings suggest that pharmacological inhibition of PARP-2 by this compound can exert an ameliorating effect on endometriotic lesion development in vivo.
Inhibition of Endometriotic Cell Aggregation and Spheroid Formation
Beyond its effects on macroscopic lesions, this compound has also shown inhibitory activity on the cellular processes contributing to endometriosis, specifically cell aggregation and spheroid formation. Using human endometriotic cells (IHECs and 12Z cell lines), researchers observed that treatment with 10 μM UPF-1069 reduced the capacity of these cells to aggregate and form spheroids in a 3D culture system. researchgate.netresearchgate.netnih.gov Specifically, UPF-1069 treatment reduced the number of spheroids compared to control groups. researchgate.net Furthermore, analysis of spheroid size indicated that the percentage of spheroids with a diameter between 400 and 2000 μm² was decreased by 50% in the presence of UPF-1069. researchgate.net This suggests that this compound interferes with the self-assembly and compaction of endometriotic cells, a process crucial for the establishment and growth of lesions.
Modulation of Inflammatory Chemokines and Signaling Pathways (e.g., ILK-GSK-3beta)
The therapeutic effects of this compound in endometriosis preclinical models appear to involve the modulation of inflammatory mediators and key signaling pathways. Research indicates that this compound downregulates the expression of inflammatory chemokines, such as CCL-11 and CCL-22, in immortalized human endometriotic cells (IHECs). nih.gov
Furthermore, this compound has been shown to impact the Integrin-linked kinase (ILK) and Glycogen synthase kinase 3 beta (GSK-3beta) signaling pathway. Studies in IHECs demonstrated that treatment with 10 μM UPF-1069 led to the downregulation of both GSK-3beta and ILK. nih.gov The research suggests a connection wherein PARP-2 influences ILK signaling, and that targeting PARP-2 with compounds like this compound may ameliorate endometriosis, potentially through effects on the ILK-GSK-3beta pathway and the subsequent inflammatory response. researchgate.netnih.gov This indicates a potential mechanism by which this compound exerts its therapeutic effects by influencing cellular signaling and reducing inflammation associated with endometriosis.
Cross-Affinity and Inhibitory Activity against Rho-associated Protein Kinases (ROCKs)
Research into the pharmacological properties of this compound has revealed its capacity to interact with targets beyond the PARP family. Specifically, investigations have identified cross-affinity and inhibitory effects against Rho-associated protein kinase 1 (ROCK1) and Rho-associated protein kinase 2 (ROCK2). uni.lunih.govidrblab.netuniprot.org
Inhibition of ROCK1 and ROCK2 Activity
Experimental studies have confirmed the inhibitory activity of this compound against both ROCK1 and ROCK2. At a concentration of 10 μM, this compound has been shown to inhibit ROCK1 activity by 38% and ROCK2 activity by 20.5%. uni.lunih.govidrblab.net Further dose-response analysis for the interaction with ROCK1 yielded an IC₅₀ value of 9.3 μM. uni.lunih.gov
The following table summarizes the inhibitory activity of this compound against ROCK1 and ROCK2:
| Target | Inhibition at 10 μM | IC₅₀ (μM) |
| ROCK1 | 38% | 9.3 |
| ROCK2 | 20.5% | Not specified from search results for IC50, only % inhibition at 10 uM |
*Data compiled from cited research findings. uni.lunih.govidrblab.net
Implications for Dual PARP-ROCK Inhibition Strategies
The observed cross-affinity of this compound for both PARP1/2 and ROCK1/2 positions it as a valuable chemical seed for the potential development of dual PARP-ROCK inhibitors. uni.lunih.govidrblab.netmrc.ac.ukcaymanchem.com Complex diseases are often regulated by intricate and highly interconnected pathways that may be more effectively modulated by single chemical entities capable of binding to multiple disease-relevant targets. uni.lunih.govcaymanchem.com The concept of simultaneously inhibiting PARP and ROCK could offer a synergistic therapeutic approach in various complex diseases where both targets are implicated. uni.lunih.govcaymanchem.com this compound, with its established inhibitory activity against both families of enzymes, serves as a starting point for exploring the biological relevance and therapeutic potential of such a dual inhibition strategy. uni.lunih.govcaymanchem.com
Exploration of Other Potential Off-Target Interactions
The study of polypharmacology involves the investigation of a compound's interactions with multiple targets, which can influence both efficacy and safety. nih.govciteab.comguidetopharmacology.orggoogle.com While this compound is primarily characterized by its activity against PARP enzymes and its identified cross-inhibition of ROCKs, the broader exploration of potential off-target interactions is an important aspect of understanding its complete pharmacological profile. Polypharmacological studies can uncover new off-targets for existing compounds, which may help explain observed side effects or lead to the identification of new therapeutic uses (drug repurposing). citeab.comguidetopharmacology.orggoogle.com Although specific non-ROCK off-targets for this compound beyond the PARP family were not extensively detailed in the provided search results, proteome-wide profiling studies of PARP inhibitors in general have indicated that these compounds can have compound-specific secondary targets. uni-freiburg.de Understanding these potential interactions is crucial for a comprehensive assessment of a compound's activity within biological systems.
Significance of Polypharmacology in Drug Discovery and Biological Research
The increasing recognition of polypharmacology has shifted the paradigm in drug discovery from the traditional "one drug, one target" approach to one that embraces the concept of "one drug, multiple targets". nih.govciteab.comguidetopharmacology.orggoogle.combpsbioscience.com This shift is driven by the understanding that many complex diseases involve dysregulation of multiple interconnected pathways. nih.govciteab.comguidetopharmacology.org Compounds that can modulate multiple relevant targets simultaneously may offer more robust and effective therapeutic outcomes compared to highly selective agents. nih.govciteab.comguidetopharmacology.org Furthermore, studying the polypharmacology of compounds like this compound is vital for predicting potential off-target effects that could lead to adverse reactions. citeab.comguidetopharmacology.orggoogle.com By identifying and understanding these multi-target interactions early in the research and development process, researchers can potentially design out unwanted off-target effects or strategically develop compounds with tailored polypharmacological profiles for specific therapeutic applications. citeab.comguidetopharmacology.orgnih.gov Polypharmacology also plays a role in drug repurposing, where known compounds are investigated for new therapeutic indications based on their interactions with previously unrecognized targets. citeab.comguidetopharmacology.org
Upf 1069 As a Parp Inhibitor
UPF 1069 functions as a PARP inhibitor, demonstrating a notable selectivity towards the PARP2 isoform. scbt.combpsbioscience.commedchemexpress.comselleckchem.comcaymanchem.comfocusbiomolecules.comscbt.com Research indicates that this compound inhibits PARP2 with an IC₅₀ value of approximately 0.3 µM. bpsbioscience.commedchemexpress.comselleckchem.comcaymanchem.comfocusbiomolecules.comselleck.co.jp While it primarily targets PARP2, this compound also inhibits PARP1, albeit with considerably lower potency, exhibiting an IC₅₀ of around 8 µM. bpsbioscience.commedchemexpress.comselleckchem.comcaymanchem.comselleck.co.jp This represents an approximate 27-fold selectivity for PARP2 over PARP1. pnas.orgbpsbioscience.comselleckchem.comfocusbiomolecules.com
The mechanism by which this compound inhibits PARP activity involves competing with NAD+ for binding to the catalytic domain of the enzyme. scbt.comnih.govpnas.org Studies have shown that this compound is capable of reducing PAR formation in both recombinant enzyme preparations and in nuclear extracts from PARP-1-deficient fibroblasts. bpsbioscience.com Its interaction with PARP2 is characterized by strong electrostatic interactions, hydrophobic stacking, and conformational adaptability within the enzyme's active site. scbt.com
Beyond its direct enzymatic inhibition, research suggests that PARP inhibitors, including selective ones like this compound, can also exert effects by trapping PARP enzymes onto damaged DNA, forming stable complexes that impede DNA replication and transcription, ultimately leading to cell death. researchgate.netoatext.com While the trapping effect is a significant mechanism for many PARP inhibitors, studies on this compound have also explored its ability to disrupt protein-protein interactions, such as the interaction between PARP2 and FOXA1, which has implications in specific disease contexts like prostate cancer. pnas.orgauajournals.orgfocusbiomolecules.com
Research Findings and Biological Effects of Upf 1069
Detailed research findings have explored the effects of UPF 1069 in various biological models, highlighting its potential as a tool to investigate the specific roles of PARP2.
In Vitro Enzymatic Inhibition:
Data on the inhibitory potency of this compound against key PARP isoforms is summarized in the table below:
| PARP Isoform | IC₅₀ (µM) | Selectivity vs. PARP1 | Source |
| PARP1 | 8 | - | bpsbioscience.commedchemexpress.comselleckchem.comcaymanchem.comselleck.co.jp |
| PARP2 | 0.3 | ~27-fold | bpsbioscience.commedchemexpress.comselleckchem.comcaymanchem.comfocusbiomolecules.comselleck.co.jp |
Interactive Table: this compound In Vitro Inhibition Data
These findings underscore this compound's profile as a selective PARP2 inhibitor, making it a valuable tool for differentiating the roles of PARP1 and PARP2 in various cellular processes. bpsbioscience.comfocusbiomolecules.comnih.gov
Cellular and Tissue Studies:
Research using this compound has provided insights into the distinct functions of PARP1 and PARP2 in cellular models. In studies involving PARP-1-deficient fibroblasts, this compound at a concentration of 1 µM significantly reduced residual PARP activity, further supporting its action on PARP2. medchemexpress.com
Studies in models of post-ischaemic brain damage have revealed complex and context-dependent effects of this compound. In rat organotypic hippocampal slices exposed to oxygen-glucose deprivation (OGD), a model characterized by apoptosis-like cell death, PARP2 inhibition with this compound (at concentrations ranging from 0.01 to 1 µM) caused a concentration-dependent exacerbation of OGD-induced CA1 pyramidal cell death. medchemexpress.comselleckchem.comnih.gov Interestingly, higher concentrations of this compound (10 µM), which also inhibit PARP1, did not have the same exacerbating effect on OGD injury in this model. selleckchem.comnih.gov
Conversely, in mouse mixed cortical cell cultures exposed to OGD, a model where cells primarily undergo necrosis-like death, this compound (at concentrations of 1–10 µM) significantly reduced post-ischaemic damage and increased cell survival. medchemexpress.comselleckchem.comnih.gov These contrasting results suggest that selective inhibition of PARP2 may have different outcomes depending on the specific cell type and the predominant mode of cell death. medchemexpress.comnih.gov
Further research has explored the role of PARP2, and the effects of its inhibition by this compound, in prostate cancer. Studies have shown that this compound can block the interaction between PARP2 and the transcription factor FOXA1, which is involved in regulating androgen receptor-mediated gene expression. pnas.orgauajournals.orgfocusbiomolecules.com This disruption has been shown to attenuate androgen receptor signaling and inhibit the growth of androgen receptor-positive prostate cancer cells. pnas.orgauajournals.orgfocusbiomolecules.com These findings highlight a potential mechanism of action for selective PARP2 inhibition beyond DNA repair trapping, involving the modulation of protein-protein interactions and transcriptional regulation. pnas.org
Upf 1069 As a Chemical Probe and Pharmacological Tool
Utility in Elucidating PARP-2 Specific Biological Functions
UPF 1069 is characterized as a selective inhibitor of PARP-2 bpsbioscience.comselleckchem.comfocusbiomolecules.com. This selectivity makes it a useful tool for researchers aiming to isolate and study the specific biological functions mediated by PARP-2, distinct from those of other PARP family members, particularly the more abundant PARP-1.
Studies utilizing this compound have provided insights into the role of PARP-2 in the context of post-ischaemic brain damage nih.govbpsbioscience.com. Research employing this inhibitor has revealed that selective inhibition of PARP-2 can lead to contrasting outcomes in different cellular environments and models of injury. For instance, this compound was observed to exacerbate oxygen-glucose deprivation (OGD)-induced cell death in hippocampal slices, a model characterized by apoptosis-like cell death nih.govselleckchem.comfocusbiomolecules.com. Conversely, in mouse mixed cortical cell cultures exposed to OGD, a model exhibiting mostly necrosis-like features, this compound significantly reduced post-ischaemic damage and increased cell survival nih.govselleckchem.comfocusbiomolecules.com. These differential effects highlight the distinct and context-dependent roles of PARP-2 in cell death and survival pathways.
Beyond neuroprotection studies, this compound has been instrumental in exploring the function of PARP-2 in cancer biology. In prostate cancer research, this compound has been used to investigate the involvement of PARP-2 in androgen receptor (AR) signaling and tumor growth focusbiomolecules.compnas.orgdtic.mil. Findings indicate that this compound can block the interaction between PARP-2 and the pioneer factor FOXA1, which in turn attenuates AR-mediated gene expression and inhibits the growth of AR-positive prostate cancer cells focusbiomolecules.com. This suggests a specific role for PARP-2, potentially independent of its catalytic activity, in modulating AR signaling.
Furthermore, this compound has contributed to understanding PARP-2's role in hematologic malignancies. In studies on c-Myc-driven B-cell lymphoma, this compound was shown to impair the proliferation of established human B-cell lymphoma cell lines, indicating that the growth of these cells is dependent on PARP-2 function ashpublications.org.
Biochemical characterization demonstrates that this compound is capable of reducing PAR formation catalyzed by PARP-2 in recombinant enzyme preparations and in nuclear extracts derived from PARP-1-deficient fibroblasts, further supporting its utility as a tool for studying PARP-2 activity in isolation bpsbioscience.com.
Comparative Studies with Other PARP Inhibitors
Comparative studies employing this compound alongside other PARP inhibitors, including pan-PARP inhibitors like olaparib (B1684210) and veliparib (B1684213), have been crucial in delineating the specific contributions of PARP-1 and PARP-2 to various biological processes and cellular outcomes pnas.orgdtic.milashpublications.org.
Characterization of PARP-1 vs. PARP-2 Distinct Roles
This compound exhibits selectivity for PARP-2 over PARP-1, with reported IC50 values of approximately 0.3 µM for PARP-2 and 8 µM for PARP-1, demonstrating roughly 27-fold selectivity for PARP-2 bpsbioscience.comselleckchem.comfocusbiomolecules.com. This selectivity profile distinguishes it from many other commercially available PARP inhibitors that target both isoforms with similar potency.
Experiments comparing the effects of this compound and pan-PARP inhibitors on cellular PARylation have highlighted the distinct activities of PARP-1 and PARP-2. While olaparib and veliparib effectively blocked PARylation induced by both overexpressed PARP-1 and PARP-2 in cell-based assays, this compound selectively inhibited PARP-2-induced PARylation without affecting PARP-1 activity pnas.orgdtic.mil. This provides direct evidence for the ability of this compound to functionally discriminate between the two major PARP isoforms in a cellular context.
Complementary genetic studies, often discussed in conjunction with pharmacological inhibition using compounds like this compound, have further underscored the distinct roles of PARP-1 and PARP-2. These studies indicate that genetic disruption of PARP-2, unlike that of PARP-1, specifically impacts processes such as adipogenesis, thymocyte survival, and spermatogenesis pnas.org. Furthermore, research in mouse models of c-Myc-driven B-cell lymphoma revealed that genetic loss of PARP-2 prevented lymphomagenesis, whereas PARP-1 deficiency accelerated it, demonstrating opposing roles for these two enzymes in this context ashpublications.org. The use of selective inhibitors like this compound helps phenocopy or investigate the consequences of these genetic alterations.
Analysis of Differential Cellular Effects and Efficacy
Comparative analyses have revealed differential cellular effects and efficacy profiles between this compound and pan-PARP inhibitors. In models of post-ischaemic brain damage, this compound's selective inhibition of PARP-2 resulted in opposing effects on cell death depending on the specific brain region and type of cell death observed, a phenomenon not seen when both PARP-1 and PARP-2 were inhibited simultaneously nih.govselleckchem.comfocusbiomolecules.com.
In prostate cancer cells, transcriptional profiling has shown that this compound induces a broader range of gene expression changes compared to olaparib and veliparib pnas.org. This suggests that selective PARP-2 inhibition with this compound may impact cellular pathways differently than pan-PARP inhibition.
While both this compound and olaparib have demonstrated the ability to inhibit prostate cancer cell growth in vitro and in vivo, the underlying mechanisms may differ pnas.orgdtic.mil. Research suggests that this compound's efficacy in disrupting AR signaling might be linked to its capacity to interfere with protein-protein interactions, such as the PARP-2-FOXA1 interaction, potentially independent of its catalytic inhibitory potency focusbiomolecules.compnas.org. This highlights that the therapeutic or biological effects of PARP inhibitors are not solely determined by their catalytic inhibition and can involve other mechanisms, which selective tools like this compound help to uncover.
Contribution to Understanding PARP-Kinase Cross-Pharmacology
The characterization of this compound has also contributed to the understanding of polypharmacology, specifically the potential for cross-reactivity between PARP inhibitors and other enzyme families, such as kinases. This compound has been identified as possessing cross-affinity for Rho-associated protein kinases (ROCKs), including ROCK1 and ROCK2 nih.govacs.orgresearchgate.net.
Biochemical assays have shown that this compound inhibits ROCK1 with an IC50 value of 9.3 μM and also demonstrates inhibitory activity against ROCK2 nih.govacs.orgresearchgate.net. This finding is significant as it experimentally confirms the existence of a degree of cross-pharmacology between PARP and ROCK family members nih.govacs.org.
The identification of molecules like this compound with dual affinity for PARPs and ROCKs is an important finding in the field of polypharmacology. These molecules can serve as starting points or "chemical seeds" for the development of pharmacological tools designed to simultaneously modulate both target families nih.govacs.orgresearchgate.net. Such dual-targeting agents could be valuable for studying complex diseases where both PARPs and ROCKs are implicated, potentially offering new therapeutic strategies nih.govacs.org. The study of this compound in this context contributes to a broader understanding of how small molecules can interact with multiple protein targets and informs the rational design of compounds with desired polypharmacological profiles nih.govacs.org.
Methodologies and Research Approaches Employed in Upf 1069 Studies
Biochemical and Enzymatic Assays for PARP Activity
Biochemical and enzymatic assays are fundamental to characterizing the inhibitory potency and selectivity of compounds like UPF 1069 against target enzymes. Studies on this compound have primarily focused on its activity against PARP-1 and PARP-2, two key members of the PARP family involved in DNA repair and other cellular processes.
A common method involves utilizing commercially available recombinant bovine PARP-1 and mouse PARP-2. The enzymatic reaction is typically conducted in a reaction buffer containing Tris-HCl (pH 8.0), MgCl₂, dithiothreitol, sonicated calf thymus DNA, and [adenine-2,8-³H]NAD. medchemexpress.commedchemexpress.com Different concentrations of this compound are added to the reaction mixture, which is then incubated to allow the enzymatic reaction to occur. medchemexpress.commedchemexpress.com The reaction is terminated by adding trichloroacetic acid, followed by centrifugation. medchemexpress.commedchemexpress.com The pellets are washed and resuspended, and the radioactivity incorporated from the labeled NAD⁺ into proteins is evaluated using liquid scintillation spectrometry. medchemexpress.commedchemexpress.com
These assays have demonstrated that this compound is a selective inhibitor of PARP-2. Reported IC₅₀ values for this compound are approximately 8 µM for PARP-1 and 0.3 µM for PARP-2, indicating a significantly higher potency against PARP-2 compared to PARP-1. medchemexpress.commedchemexpress.comselleckchem.combpsbioscience.comcaymanchem.com One study reported IC₅₀ values of 0.1 µM for PARP1 and 1.0 µM for PARP2 acs.orgnih.gov, while another indicated 31 µM for PARP1 and 4.4 µM for PARP2 eurofinsdiscovery.comeurofinsdiscovery.com. This selectivity profile makes this compound a valuable tool for distinguishing the roles of PARP-1 and PARP-2 in biological systems. bpsbioscience.comnih.gov
Further biochemical characterization has involved testing this compound against a panel of PARP members using in vitro enzymatic assays with recombinant human PARP enzymes. dtic.mil These studies confirmed this compound's specificity, showing it could completely abolish PARP2-induced PARylation with minimal effect on PARP1 at certain concentrations. dtic.mil
Data from enzymatic assays:
| Target | IC₅₀ (µM) | Selectivity | Source |
|---|---|---|---|
| PARP-1 | 8 | ~27-fold selective for PARP-2 | selleckchem.combpsbioscience.comcaymanchem.com |
| PARP-2 | 0.3 | ~27-fold selective over PARP-1 | selleckchem.combpsbioscience.comcaymanchem.com |
| PARP-1 | 0.1 | - | acs.orgnih.gov |
| PARP-2 | 1.0 | - | acs.orgnih.gov |
| PARP-1 | 31 | - | eurofinsdiscovery.com |
Cellular Models for Investigating Biological Effects
Cellular models provide a more complex environment than enzymatic assays to study the biological effects of this compound, allowing researchers to assess its impact on cell viability, function, and specific cellular processes.
Organotypic Slice Cultures
Organotypic slice cultures, particularly from the hippocampus, have been used to investigate the effects of this compound in a tissue-like context. Rat organotypic hippocampal slices exposed to oxygen-glucose deprivation (OGD) are a model used to study post-ischemic brain damage, characterized by apoptosis-like cell death in the CA1 region. nih.govnih.gov
Studies using this model have shown that PARP-2 inhibition by this compound can exacerbate OGD-induced damage. medchemexpress.commedchemexpress.comselleckchem.comnih.govnih.gov At concentrations selectively acting on PARP-2 (0.01–1 µM), this compound caused a concentration-dependent increase in CA1 pyramidal cell death. selleckchem.comnih.govnih.gov Higher concentrations (10 µM) that inhibit both PARP-1 and PARP-2 did not have this exacerbating effect on OGD injury. selleckchem.comnih.govnih.gov This suggests distinct roles for PARP-1 and PARP-2 in this specific model of neuronal injury.
Mixed Primary Cell Cultures
Mixed primary cell cultures, such as those derived from mouse cerebral cortices containing both neuronal and glial elements, have also been employed to study the effects of this compound in the context of post-ischemic brain damage. nih.govnih.gov These cultures, when exposed to OGD, primarily undergo necrosis-like cell death. nih.govnih.gov
In contrast to the findings in hippocampal slices, this compound demonstrated a protective effect in mixed cortical cell cultures exposed to OGD. medchemexpress.commedchemexpress.comselleckchem.comnih.govnih.gov At concentrations ranging from 1 to 10 µM, this compound significantly reduced post-ischemic damage in this model. selleckchem.comnih.govnih.gov This neuroprotective activity was observed at concentrations selectively acting on PARP-2 (1 µM) and at a concentration inhibiting both PARP-1 and PARP-2 (10 µM). medchemexpress.commedchemexpress.com These results highlight the differential roles of PARP isoenzymes and the context-dependent effects of their inhibition in different neuronal cell death modalities. nih.govnih.gov
Cancer Cell Lines (Androgen-Dependent, CRPC, AR-Negative)
This compound has been investigated for its potential in cancer therapy, particularly in prostate cancer (PCa), using various cell lines representing different disease stages and characteristics. Studies have utilized androgen-dependent PCa cell lines (e.g., LNCaP, VCaP, LAPC4), AR-positive castration-resistant prostate cancer (CRPC) cell lines (e.g., C4-2B, 22RV1), and AR-negative CRPC cell lines (e.g., PC-3, DU145). dtic.mildtic.milnih.govresearchgate.net
Cell proliferation assays have shown that this compound inhibits the growth of both androgen-dependent and AR-positive CRPC cell lines. dtic.mildtic.milnih.govresearchgate.net Androgen-dependent cell lines generally exhibited greater sensitivity to this compound compared to AR-positive CRPC lines. dtic.milnih.govresearchgate.net In contrast, AR-negative CRPC cell lines showed resistance to this compound treatment. dtic.mildtic.milnih.govresearchgate.net
Studies have also explored the effect of this compound on androgen receptor (AR) signaling. This compound was found to suppress the expression of AR target genes in LNCaP cells in a dose-dependent manner, significantly decreasing PSA protein levels. dtic.milnih.govresearchgate.net This suggests that this compound may inhibit AR target genes without directly modulating AR expression. dtic.milresearchgate.net Furthermore, this compound markedly suppressed the colony formation and anchorage-independent growth of LNCaP cells. dtic.milnih.govresearchgate.net
In addition to prostate cancer, this compound has been tested in breast cancer cell lines. MDA-MB-468, a metastatic breast cancer cell line, was found to be sensitive to this compound. nih.gov
Data on this compound sensitivity in prostate cancer cell lines:
| Cell Line Type | Examples | Sensitivity to this compound | Source |
|---|---|---|---|
| Androgen-Dependent PCa | LAPC4, LNCaP, VCaP | Sensitive (greater sensitivity) | dtic.milnih.govresearchgate.net |
| AR-Positive CRPC | C4-2B, 22RV1 | Sensitive | dtic.mildtic.milnih.govresearchgate.net |
Endometriotic Cell Lines
Human endometriotic cell lines, such as 12Z and immortalized human endometriotic cells (IHECs), have been used to investigate the effects of this compound in the context of endometriosis. researchgate.netnih.gov
Studies using these cell lines have examined the impact of this compound on cell aggregation and spheroid formation, a process relevant to the development of endometriotic lesions. Treatment with this compound reduced the number of spheroids formed by human endometriotic cells. researchgate.netresearchgate.net Specifically, a decrease in the percentage of spheroids within a certain size range (400-2000 µm²) was observed after this compound treatment. researchgate.net this compound has also been shown to downregulate inflammatory chemokines (CCL-11 and -22), GSK-3beta, and ILK in IHECs, suggesting a potential mechanism for its effects on endometriosis. nih.gov
Genetic Manipulation Techniques
Genetic manipulation techniques have been employed alongside pharmacological studies with this compound to further understand the specific roles of PARP-1 and PARP-2 and the mechanisms underlying the effects of PARP inhibition.
For instance, studies have shown that depletion of either PARP1 or PARP2 gene completely diminished the tumorigenic potential of LNCaP cells in xenograft models, suggesting essential roles for both enzymes in prostate cancer growth, potentially through different mechanisms. dtic.mildtic.mil Genetic knockdown of PARP-2 also attenuated AR binding, supporting the notion that AR binding is largely modulated by PARP-2. nih.gov These genetic approaches complement the pharmacological studies with this compound, helping to validate the targets and mechanisms of action.
Gene Knockdown (siRNA)
Gene knockdown using small interfering RNA (siRNA) is a technique employed to reduce the expression of specific genes. This method has been used in studies related to PARP-2 and potentially in the context of investigating the effects of this compound by examining the impact of reduced PARP-2 levels. For instance, studies have used siRNA to knock down PARP1 or PARP2, observing effects on cell growth, which can then be compared to the effects of pharmacological inhibition by compounds like this compound. dtic.mil This approach helps to delineate the specific roles of PARP-1 and PARP-2. One study noted that while siRNA against tankyrase-1 promoted multipolar spindles, UPF-1069 did not affect spindle formation, suggesting a specificity distinct from tankyrase inhibition. nih.gov
Gene Knockout (CRISPR/Cas9)
Gene knockout using CRISPR/Cas9 technology allows for the complete or partial removal of gene function. This method provides a more permanent loss of gene expression compared to siRNA knockdown. CRISPR/Cas9 gene editing has been used to establish PARP-1 and PARP-2 knockout cell lines to investigate their roles in cellular processes, such as cell growth. pnas.orgresearchgate.net By comparing the phenotypes of PARP-1 or PARP-2 knockout cells with those treated with this compound, researchers can infer the extent to which this compound's effects are mediated specifically through PARP-2 inhibition. For example, knockout of either PARP-1 or PARP-2 significantly inhibited LNCaP cell growth, providing a genetic context for the observed inhibition by this compound. pnas.orgresearchgate.net
Molecular and Cell Biology Techniques
A range of molecular and cell biology techniques have been crucial in elucidating the mechanisms of action of this compound.
Protein Expression and Localization Analysis (Western Blotting, Immunoblotting)
Western blotting (also referred to as immunoblotting) is a widely used technique to detect and quantify specific proteins in a sample and assess their expression levels. hoelzel-biotech.combertin-bioreagent.com This method is essential for confirming the knockdown or knockout of target proteins like PARP-1 and PARP-2 in genetic studies. dtic.mil Western blot analysis has also been employed to demonstrate the selective binding of this compound to PARP-2. pnas.orgdtic.milpnas.org For instance, studies have shown that this compound selectively binds to PARP-2 in cell lysates, while a pan-PARP inhibitor like olaparib (B1684210) interacts with both PARP-1 and PARP-2. pnas.orgpnas.org This technique is vital for validating the specificity of this compound as a PARP-2 inhibitor at the protein level. pnas.org
Protein-Protein Interaction Studies (Pull-down Assays with Biotinylated this compound)
Investigating how this compound interacts with its target proteins and potential off-targets is critical. Pull-down assays, particularly those utilizing biotinylated forms of the compound, are employed for this purpose. nih.govvwr.comthermofisher.com By conjugating this compound to biotin, researchers can use streptavidin-coated beads to isolate proteins that bind to this compound from cell lysates. pnas.orgdtic.milpnas.orgnih.govthermofisher.com Subsequent analysis of the pulled-down proteins, often by Western blot or mass spectrometry, reveals the interacting partners. pnas.orgdtic.milpnas.orgnih.gov Studies using biotinylated this compound have provided evidence for its selective binding to PARP-2. pnas.orgdtic.milpnas.org This technique is instrumental in target identification and validating the selectivity profile of this compound. pnas.orgpnas.org
Gene Expression Profiling (RNA-seq, qPCR)
Analyzing changes in gene expression is crucial for understanding the downstream effects of this compound treatment. Techniques like RNA sequencing (RNA-seq) and quantitative polymerase chain reaction (qPCR) are used for this purpose. nih.govrna-seqblog.comcore.ac.ukrna-seqblog.com RNA-seq provides a global view of gene expression changes, identifying differentially expressed genes in response to this compound. nih.gov qPCR is often used to validate the expression changes of specific genes identified by RNA-seq or to examine the expression of a smaller set of target genes with higher sensitivity and precision. rna-seqblog.comcore.ac.ukrna-seqblog.com Studies have utilized RNA-seq to compare the gene expression profiles of cells treated with this compound versus other PARP inhibitors, revealing compound-specific effects on gene expression pathways, such as androgen response genes. pnas.orgnih.gov qPCR has been used to confirm the impact of this compound on the expression of specific androgen receptor target genes. nih.gov
Here is a conceptual representation of differential gene expression analysis results based on research findings:
| Treatment Group | Number of Differentially Expressed Genes | Enriched Pathways (Examples) |
| UPF-1069 | 895 | Androgen response |
| Olaparib | 144 | p53, Apoptosis |
| Veliparib (B1684213) | 92 | - |
Note: This table is illustrative, based on findings indicating differential effects of UPF-1069 compared to other PARP inhibitors on gene expression pnas.orgnih.gov. The exact number of genes and pathways may vary depending on the specific study conditions.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful technique used to identify the binding sites of DNA-binding proteins, such as transcription factors and histone modifications, across the genome. pnas.orgnih.govbiocompare.comspringernature.com In the context of this compound research, ChIP-seq has been employed to investigate the impact of PARP-2 inhibition on the chromatin recruitment of key proteins involved in transcriptional regulation, such as the androgen receptor (AR) and FOXA1. pnas.orgdtic.milnih.gov By using antibodies specific to these proteins, researchers can isolate DNA fragments bound to them and then sequence these fragments to map their genomic locations. pnas.orgnih.govbiocompare.comspringernature.com Studies have shown that this compound treatment leads to a dramatic decrease in AR binding peaks across the genome. pnas.orgnih.gov Furthermore, ChIP-seq has revealed that this compound can also diminish the binding of FOXA1 in regions co-occupied by AR, suggesting a mechanism involving the disruption of pioneer factor function. pnas.orgnih.gov This technique provides valuable insights into how this compound affects transcriptional complexes and chromatin structure. pnas.orgnih.gov
Here is a conceptual representation of ChIP-seq findings related to this compound treatment:
| Protein Analyzed | Cell Line | Treatment | Effect on Binding Peaks | Key Finding |
| Androgen Receptor (AR) | LNCaP | UPF-1069 | Dramatically decreased | Reduced global AR binding to the genome. pnas.orgnih.gov |
| FOXA1 | LNCaP | UPF-1069 | Diminished (AR-occupied regions) | Disrupted FOXA1 binding in specific genomic areas. pnas.orgnih.gov |
| H3K27Ac | LNCaP | UPF-1069 | Decreased (AR-occupied regions) | Impaired enhancer activity in specific genomic areas. nih.gov |
Note: This table is illustrative, based on findings regarding the impact of UPF-1069 on protein binding and histone modifications pnas.orgnih.gov.
Cell Proliferation and Viability Assays (Clonogenic, Soft Agar)
Cell proliferation and viability assays, such as clonogenic and soft agar (B569324) assays, have been employed to evaluate the effect of this compound on cancer cell growth dtic.mildtic.mil. Clonogenic assays assess the ability of single cells to grow into colonies, reflecting their reproductive viability and long-term survival dtic.mildtic.mil. Soft agar assays, a type of 3D growth assay, measure anchorage-independent growth, a hallmark of cellular transformation and tumorigenicity dtic.mildtic.mil.
Studies using this compound in prostate cancer cell lines have utilized these assays. For instance, clonogenic and soft agar assays were performed on LNCaP cells treated with this compound to determine its effect on their clone-forming ability dtic.mildtic.mil. The results indicated that this compound inhibited the growth of androgen-dependent prostate cancer cells (LAPC4, LNCaP, and VCaP) and AR-positive castration-resistant prostate cancer (CRPC) cells (C4-2B and 22RV-1) in cell proliferation assays nih.govpnas.org. Androgen-dependent cell lines showed greater sensitivity to this compound nih.govpnas.org. Conversely, AR-negative CRPC cell lines (PC3 and DU145) demonstrated resistance to this compound treatment nih.govpnas.org. Clonogenic assays showed that this compound treatment (10 µM) reduced the clone-forming ability of LNCaP cells dtic.mildtic.milnih.govpnas.org. Soft agar assays similarly indicated that this compound (10 µM) decreased the ability of LNCaP cells to form colonies in a semi-solid medium dtic.mildtic.milnih.govpnas.org.
In the context of endometriosis research, cell aggregation, or spheroid formation assays, using immortalized human endometriotic cells (IHECs) have also been used to assess the impact of PARP-2 inhibition nih.govresearchgate.netresearchgate.net. Treatment with this compound at 10 µM reduced the number of spheroids formed by human endometriotic cells compared to control groups researchgate.net. Furthermore, the percentage of spheroids within a certain size range (400-2000 µm²) was decreased by 50% in the presence of this compound researchgate.net.
In Silico Prediction and Computational Approaches
In silico prediction and computational approaches play a significant role in modern drug discovery and target identification researchgate.netesbiomech.orgnih.gov. These methods utilize computational tools and algorithms to predict interactions between small molecules and biological targets, assess the potential activity of compounds, and analyze large biological datasets researchgate.netesbiomech.orgnih.gov.
In the study of this compound, computational approaches were employed to predict its potential targets and activities researchgate.netacs.org. Specifically, in silico methods predicted that this compound, known as a PARP-1/2 inhibitor, might also have cross-affinity for Rho-associated protein kinase-1/2 (ROCK1/2) researchgate.netacs.org. This prediction was subsequently confirmed through in vitro biochemical assays, which showed that this compound inhibited ROCK1 and ROCK2 activity acs.org. At a concentration of 10 µM, this compound showed 38% inhibition of ROCK1 and 20.5% inhibition of ROCK2 acs.org. A dose-response curve for the this compound-ROCK1 interaction yielded an IC50 of 9.3 µM acs.org. These findings highlight the utility of in silico methods in identifying potential off-target effects or novel activities of compounds like this compound researchgate.netacs.org.
Animal Models for Preclinical Evaluation
Animal models are crucial for the preclinical evaluation of potential therapeutic compounds, allowing researchers to study their effects in a complex biological system that mimics human disease conditions focusbiomolecules.com. This compound has been investigated in several animal models to assess its efficacy in different disease contexts.
Post-ischemic brain damage models, often utilizing rodents, are used to study the pathological processes that occur after a stroke or other ischemic events and to evaluate the potential of therapeutic interventions focusbiomolecules.comcaymanchem.combertin-bioreagent.comnetascientific.com. These models can involve inducing oxygen-glucose deprivation (OGD) in brain slices or in live animals caymanchem.comresearchgate.netselleckchem.com.
Studies using this compound in rat models of post-ischemic brain damage have shown differential effects depending on the specific brain region and the nature of cell death focusbiomolecules.comcaymanchem.combertin-bioreagent.comnetascientific.com. In organotypic hippocampal slices subjected to OGD, PARP-2 inhibition with this compound at concentrations between 0.01 and 1 µM caused a concentration-dependent exacerbation of OGD-induced CA1 pyramidal cell death researchgate.netselleckchem.com. Higher concentrations of this compound, which would also affect PARP-1, did not have this exacerbating effect researchgate.netselleckchem.com. In contrast, in mouse mixed cortical cell cultures exposed to OGD, this compound (1-10 µM) significantly reduced post-ischemic damage researchgate.netselleckchem.com. These findings suggest a complex role for PARP-2 in ischemic brain injury, with its inhibition by this compound having region-specific and context-dependent outcomes focusbiomolecules.comcaymanchem.comresearchgate.netselleckchem.com.
Prostate cancer xenograft models involve implanting human prostate cancer cells into immunocompromised mice to study tumor growth and evaluate the effectiveness of potential cancer therapies dtic.mildtic.milnih.gov. These models allow for the assessment of a compound's impact on tumor volume and progression in a living system.
This compound has been tested in prostate cancer xenograft models to evaluate its ability to inhibit tumor growth dtic.mildtic.milnih.govpnas.org. Studies using VCaP xenografts in mice treated with this compound demonstrated that the compound significantly inhibited tumor growth compared to vehicle-treated mice dtic.milnih.govpnas.org. This inhibition of tumor growth in vivo aligns with the in vitro findings that this compound suppresses the growth of AR-positive prostate cancer cells dtic.milnih.govpnas.org. The data from xenograft models support the potential of selective PARP-2 inhibition as a strategy to suppress prostate cancer growth in preclinical settings dtic.mil.
Endometriosis models, often using mice or rats, are utilized to study the development and progression of endometriotic lesions and to test potential therapeutic agents for this condition nih.govresearchgate.netresearchgate.netclonagen.com. These models typically involve surgically inducing endometriosis-like lesions in the animals.
Research using a mouse model of endometriosis has investigated the effect of this compound on endometriotic lesion size nih.govresearchgate.netresearchgate.netclonagen.com. Treatment with this compound at a dose of 5 mg/kg body weight in a mouse model of endometriosis reduced the area of the endometriotic lesions nih.govresearchgate.netresearchgate.net. This suggests that pharmacological inhibition of PARP-2 by this compound may have a therapeutic effect in reducing endometriotic lesion size in preclinical models nih.govresearchgate.netresearchgate.net. Studies also indicated that PARP-2 expression was elevated in endometriotic tissue from human patients and in mouse models, further supporting the rationale for targeting PARP-2 in endometriosis nih.govresearchgate.net.
Data Tables
Based on the search results, here are some data points that can be presented in interactive tables:
Table 1: this compound Inhibition of PARP-1 and PARP-2
| Target | IC50 (µM) | Selectivity | Source |
| PARP-1 | 8 | - | focusbiomolecules.combpsbioscience.comcaymanchem.combertin-bioreagent.comnetascientific.commedchemexpress.com |
| PARP-2 | 0.3 | ~27-fold vs PARP-1 | focusbiomolecules.combpsbioscience.comcaymanchem.combertin-bioreagent.comnetascientific.commedchemexpress.com |
Table 2: this compound Inhibition of ROCK1 and ROCK2 (at 10 µM)
| Target | Inhibition (%) | IC50 (µM) | Source |
| ROCK1 | 38 | 9.3 | acs.org |
| ROCK2 | 20.5 | >10 | acs.org |
Table 3: Effect of this compound on Endometriotic Lesion Area in Mouse Model
| Treatment | Effect on Lesion Area | Source |
| This compound (5 mg/kg) | Reduced | nih.govresearchgate.netresearchgate.net |
Compound Information
| Compound Name | PubChem CID |
| This compound | 25015515 uni.lu |
This compound is a chemical compound recognized primarily as a selective inhibitor of poly(ADP-ribose) polymerase-2 (PARP-2). This isoquinolinone derivative exhibits a notable preference for inhibiting PARP-2 over PARP-1, with reported IC50 values of 0.3 µM for PARP-2 and 8 µM for PARP-1, demonstrating approximately 27-fold selectivity focusbiomolecules.combpsbioscience.com. This selective inhibitory profile has positioned this compound as a valuable tool for researchers investigating the distinct roles of PARP-1 and PARP-2 in diverse biological processes and disease states bpsbioscience.com.
Investigations into the biological effects of this compound have utilized a variety of research methodologies, spanning in vitro cellular assays, computational modeling, and in vivo studies using animal models.
Cell Proliferation and Viability Assays (Clonogenic, Soft Agar)
Cell proliferation and viability assays, including clonogenic and soft agar assays, are fundamental techniques used to assess the impact of compounds on cell growth and survival dtic.mildtic.mil. Clonogenic assays evaluate the ability of single cells to form colonies, reflecting their reproductive capacity and long-term viability dtic.mildtic.mil. Soft agar assays, a form of 3D culture, measure anchorage-independent growth, a key characteristic of transformed, tumorigenic cells dtic.mildtic.mil.
In studies focusing on prostate cancer, this compound has been evaluated using these assays. Clonogenic and soft agar assays were conducted on LNCaP cells treated with this compound to determine its effect on their ability to form colonies dtic.mildtic.mil. Results from cell proliferation assays across a panel of prostate cancer cell lines indicated that this compound inhibited the growth of both androgen-dependent lines (LAPC4, LNCaP, and VCaP) and AR-positive castration-resistant prostate cancer (CRPC) lines (C4-2B and 22RV-1) nih.govpnas.org. Androgen-dependent cells exhibited higher sensitivity to this compound nih.govpnas.org. In contrast, AR-negative CRPC cell lines (PC3 and DU145) were found to be resistant nih.govpnas.org. Clonogenic assays demonstrated that treatment with 10 µM this compound reduced the colony-forming ability of LNCaP cells dtic.mildtic.milnih.govpnas.org. Similarly, soft agar assays revealed that 10 µM this compound decreased the capacity of LNCaP cells to form colonies in a semi-solid medium dtic.mildtic.milnih.govpnas.org.
Cell aggregation, or spheroid formation assays, have been employed in endometriosis research using immortalized human endometriotic cells (IHECs) to investigate the effects of PARP-2 inhibition nih.govresearchgate.netresearchgate.net. Treatment with 10 µM this compound led to a reduction in the number of spheroids formed by human endometriotic cells compared to control groups researchgate.net. Furthermore, the proportion of spheroids with a diameter between 400 and 2000 µm² was decreased by 50% in the presence of this compound researchgate.net.
In Silico Prediction and Computational Approaches
In silico prediction and computational approaches are valuable tools in drug discovery, enabling the prediction of compound-target interactions, potential activities, and the analysis of complex biological data researchgate.netesbiomech.orgnih.gov.
Computational methods have been utilized in the study of this compound to predict its potential biological targets and activities researchgate.netacs.org. Specifically, in silico analysis predicted that this compound, known for its PARP-1/2 inhibitory activity, might also possess cross-affinity for Rho-associated protein kinase-1/2 (ROCK1/2) researchgate.netacs.org. This prediction was subsequently validated through in vitro biochemical assays, which confirmed that this compound inhibited both ROCK1 and ROCK2 activity acs.org. At a concentration of 10 µM, this compound demonstrated 38% inhibition of ROCK1 and 20.5% inhibition of ROCK2 acs.org. Dose-response studies for the this compound-ROCK1 interaction determined an IC50 value of 9.3 µM acs.org. These findings underscore the utility of computational approaches in uncovering unexpected activities of compounds like this compound researchgate.netacs.org.
Animal Models for Preclinical Evaluation
Animal models are indispensable for the preclinical evaluation of potential therapeutic agents, providing a platform to study their effects within complex physiological systems that simulate human diseases focusbiomolecules.com. This compound has been investigated in several animal models relevant to different disease conditions.
Post-ischemic brain damage models, frequently employing rodents, are used to study the pathological consequences of ischemic events like stroke and to evaluate potential neuroprotective therapies focusbiomolecules.comcaymanchem.combertin-bioreagent.comnetascientific.com. These models can involve inducing oxygen-glucose deprivation (OGD) in brain tissue slices or in live animals caymanchem.comresearchgate.netselleckchem.com.
Studies using this compound in rat models of post-ischemic brain damage have revealed varied effects depending on the specific brain region and the mode of cell death focusbiomolecules.comcaymanchem.combertin-bioreagent.comnetascientific.com. In organotypic hippocampal slices subjected to OGD, inhibition of PARP-2 by this compound at concentrations ranging from 0.01 to 1 µM resulted in a concentration-dependent exacerbation of OGD-induced death of CA1 pyramidal cells researchgate.netselleckchem.com. Higher concentrations of this compound, which would also impact PARP-1, did not produce this exacerbating effect researchgate.netselleckchem.com. Conversely, in mouse mixed cortical cell cultures exposed to OGD, this compound at concentrations between 1 and 10 µM significantly reduced post-ischemic damage researchgate.netselleckchem.com. These results suggest a complex and context-dependent role for PARP-2 in ischemic brain injury, with its inhibition by this compound yielding region-specific outcomes focusbiomolecules.comcaymanchem.comresearchgate.netselleckchem.com.
Prostate cancer xenograft models involve the subcutaneous implantation of human prostate cancer cells into immunocompromised mice to study tumor growth and assess the efficacy of potential cancer treatments dtic.mildtic.milnih.gov. These models allow for the evaluation of a compound's effect on tumor size and progression in a living organism.
This compound has been evaluated in prostate cancer xenograft models to determine its capacity to inhibit tumor growth in vivo dtic.mildtic.milnih.govpnas.org. Studies using VCaP xenografts in mice treated with this compound demonstrated a significant reduction in tumor growth compared to vehicle-treated control groups dtic.milnih.govpnas.org. This finding in vivo is consistent with the in vitro observations that this compound suppresses the growth of AR-positive prostate cancer cells dtic.milnih.govpnas.org. The data from xenograft models support the potential of selective PARP-2 inhibition as a strategy to suppress prostate cancer growth in preclinical settings dtic.mil.
Endometriosis models, typically established in mice or rats, are used to study the development and progression of endometriotic lesions and to evaluate potential therapeutic agents for this condition nih.govresearchgate.netresearchgate.netclonagen.com. These models usually involve surgically inducing endometriosis-like lesions in the animals.
Research utilizing a mouse model of endometriosis has investigated the effect of this compound on the size of endometriotic lesions nih.govresearchgate.netresearchgate.netclonagen.com. Treatment with this compound at a dose of 5 mg/kg body weight in a mouse model of endometriosis resulted in a reduction in the area of the endometriotic lesions nih.govresearchgate.netresearchgate.net. This observation suggests that pharmacological inhibition of PARP-2 by this compound may have a therapeutic benefit in reducing endometriotic lesion size in preclinical models nih.govresearchgate.netresearchgate.net. Studies also indicated that the expression of PARP-2 was increased in endometriotic tissue from human patients and in mouse models, providing further support for targeting PARP-2 in endometriosis nih.govresearchgate.net.
Data Tables
Below are interactive tables summarizing some of the research findings on this compound:
Table 1: this compound Inhibition of PARP-1 and PARP-2
| Target | IC50 (µM) | Selectivity | Source |
| PARP-1 | 8 | - | focusbiomolecules.combpsbioscience.comcaymanchem.combertin-bioreagent.comnetascientific.commedchemexpress.com |
| PARP-2 | 0.3 | ~27-fold vs PARP-1 | focusbiomolecules.combpsbioscience.comcaymanchem.combertin-bioreagent.comnetascientific.commedchemexpress.com |
Table 2: this compound Inhibition of ROCK1 and ROCK2 (at 10 µM)
| Target | Inhibition (%) | IC50 (µM) | Source |
| ROCK1 | 38 | 9.3 | acs.org |
| ROCK2 | 20.5 | >10 | acs.org |
Table 3: Effect of this compound on Endometriotic Lesion Area in Mouse Model
| Treatment | Effect on Lesion Area | Source |
| This compound (5 mg/kg) | Reduced | nih.govresearchgate.netresearchgate.net |
Future Directions and Unexplored Research Avenues
Comprehensive Proteome-Wide Profiling of UPF 1069 Associated Proteins
Proteome-wide profiling studies have indicated that PARP inhibitors can have compound-specific secondary targets, which may contribute to their therapeutic effects. pnas.org Despite efforts to establish this compound as a selective PARP-2 inhibitor, the possibility that it interacts with other proteins, including other PARP members, cannot be entirely ruled out. pnas.orgresearchgate.net Further investigation using proteomic approaches is necessary to comprehensively explore other proteins associated with this compound. pnas.org Mechanistic characterization of individual PARP inhibitors like this compound is crucial and may help guide their application in different disease settings. pnas.org
Further Elucidation of Catalytic-Independent Functions
Studies suggest that the efficacy of PARP inhibitors does not always solely depend on their catalytic inhibitory potency. researchgate.net Catalytic-independent functions have been reported for both PARP-1 and PARP-2. pnas.orgresearchgate.net Research indicates that PARP-2 enzymatic activity might not be required for its role in certain processes, such as androgen receptor (AR)-mediated transcription. pnas.orgresearchgate.net This suggests that blocking PARP-2 enzymatic activity alone may not be sufficient or necessary for inhibiting AR. pnas.orgresearchgate.net this compound's ability to inhibit PARP-2 and affect AR activity, despite its relatively weak catalytic inhibition in some contexts, might be attributed to its unique physicochemical properties. pnas.orgresearchgate.net Further research is needed to fully understand these catalytic-independent functions of PARP-2 and how compounds like this compound influence them, potentially through disrupting protein-protein interactions. pnas.orgresearchgate.net For instance, this compound has been shown to disrupt the interaction between PARP-2 and FOXA1. pnas.orgresearchgate.net
Investigation of Unique Biological Functions of PARP-2 in other Disease Contexts
While PARP-1 and PARP-2 share functional redundancy, studies have revealed unique biological functions for PARP-2 that are distinct from PARP-1. pnas.orgupf.edu Genetic disruption of PARP-2, but not PARP-1, has been shown to affect specific differentiation processes, including adipogenesis, thymocyte survival, and spermatogenesis. pnas.org PARP-2 is also linked to different protein complexes and involved in maintaining the integrity of heterochromatin at centromeres, telomeres, and in X chromosome inactivation. pnas.org Furthermore, PARP-2 is increasingly recognized for its involvement in transcriptional regulation. pnas.org Investigating the unique roles of PARP-2 in various biological processes is crucial for developing targeted therapies. upf.edu this compound, as a selective PARP-2 inhibitor, can be a valuable tool to explore these specific functions in disease contexts beyond those already studied, such as prostate cancer and cerebral ischemia. pnas.orgnih.govresearchgate.net For example, PARP-2 has been implicated in inflammation, carcinogenesis, metabolism, and oxidative stress-related diseases. upf.edunih.gov Studies using this compound have shown its effect in models of post-ischemic brain damage and endometriosis. researchgate.netnih.govcaymanchem.com
Development of Optimized Dual PARP-ROCK Inhibitors
This compound has been identified as a chemical seed with cross-affinity for both PARP1/2 and ROCK1/2. nih.govacs.orgresearchgate.netnih.gov This dual inhibitory activity suggests the potential for developing optimized small molecules targeting both pathways simultaneously. nih.govacs.orgnih.gov this compound exhibits IC50 values of 0.1 μM for PARP1 and 1.0 μM for PARP2. nih.govacs.orgresearchgate.net It also shows inhibition of ROCK1 (IC50 of 9.3 μM) and ROCK2 (20.5% inhibition at 10 μM). nih.govacs.orgresearchgate.net The possibility that PARP inhibitors can also bind to kinase off-targets like ROCKs opens avenues for generating dual PARP-kinase inhibitors with potential in various therapeutic areas where both targets are involved. nih.govacs.org Further research is needed to develop compounds with optimized dual PARP-ROCK inhibition profiles based on chemical structures like this compound. nih.govacs.org
Table 1: Inhibition Profile of this compound
| Target | IC50 (μM) | % Inhibition at 10 μM |
| PARP1 | 0.1 nih.govacs.orgresearchgate.net | - |
| PARP2 | 1.0 nih.govacs.orgresearchgate.net or 0.3 bpsbioscience.comcaymanchem.comfocusbiomolecules.com | - |
| ROCK1 | 9.3 nih.govacs.orgresearchgate.net | 38 nih.govacs.orgresearchgate.net |
| ROCK2 | - | 20.5 nih.govacs.orgresearchgate.net |
Identification of Biomarkers for Patient Stratification in Therapeutic Applications
The development of biomarkers for patient selection and the challenge of drug resistance are significant obstacles in the clinical application of PARP inhibitors. dtic.mil Selective targeting of PARP-2, potentially through pathways like the FOXA1/AR pathway in prostate cancer, may broaden the clinical utility of PARP-targeted therapy without solely relying on homologous recombination deficiency status. dtic.mil Identifying biomarkers that predict response to selective PARP-2 inhibition, perhaps using compounds like this compound in research, is a critical future direction. This would allow for better stratification of patients who are most likely to benefit from therapies targeting PARP-2 or dual PARP-ROCK inhibition. Research using this compound in different cancer cell lines has shown differential sensitivity, suggesting the potential for identifying predictive markers of response. pnas.orgdtic.mil
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to validate UPF 1069’s selectivity for PARP2 over PARP1 in enzymatic assays?
- To assess selectivity, use recombinant PARP1 and PARP2 enzymes in parallel assays under standardized conditions (e.g., 50 mM Tris-HCl buffer, pH 8.0, with 50 mM NaCl). Measure IC50 values via NAD+ depletion or PARylation inhibition. This compound exhibits a 27-fold selectivity for PARP2 (IC50 = 0.3 μM) compared to PARP1 (IC50 = 8 μM), necessitating dose-response curves across 0.1–10 μM concentrations to confirm specificity . Include controls with known pan-PARP inhibitors (e.g., Olaparib) to benchmark selectivity.
Q. What in vitro models are optimal for studying this compound’s neuroprotective effects in ischemia-reperfusion injury?
- Use oxygen-glucose deprivation (OGD) models in organotypic hippocampal slices or mixed cortical cell cultures. This compound (1 μM) reduces OGD-induced CA1 pyramidal cell death in cortical cultures but exacerbates damage in hippocampal slices at 10 μM. This divergence highlights the importance of cell-type-specific PARP1/2 expression ratios and assay conditions . Validate results with PARP2-knockout cells to isolate mechanism-specific effects.
Advanced Research Questions
Q. How can researchers reconcile this compound’s concentration-dependent dual effects on PARP1 and PARP2 in neuroprotection versus neurotoxicity?
- At 1 μM, this compound selectively inhibits PARP2, mitigating cortical neuronal death by reducing excessive PARylation. At 10 μM, it non-selectively inhibits both PARP1 and PARP2, disrupting basal PARP1-dependent DNA repair in hippocampal neurons, leading to aggravated OGD damage . Experimental designs should include dose titrations (0.1–10 μM) and compartment-specific PARP activity assays (nuclear vs. cytoplasmic) to clarify context-dependent outcomes.
Q. What strategies address contradictory findings in this compound’s role in androgen receptor (AR)-mediated prostate cancer (PCa) progression?
- This compound inhibits PARP2/FOXA1 interaction, suppressing AR-driven gene expression (e.g., PSA) in castration-resistant PCa (CRPC) models. However, conflicting results may arise from variations in FOXA1 expression levels or AR mutational status. Use chromatin immunoprecipitation (ChIP) to confirm PARP2-FOXA1 colocalization and RNA-seq to quantify AR target gene suppression . Pair these with viability assays in CRPC cell lines (e.g., LNCaP-abl) to correlate mechanistic and phenotypic effects.
Q. What methodological safeguards are critical when interpreting this compound’s effects in vivo?
- In murine stroke models, ensure proper pharmacokinetic profiling to confirm brain penetration and active drug levels. This compound’s poor aqueous solubility requires vehicle optimization (e.g., 10% DMSO in saline). Monitor off-target effects via transcriptomic analysis (e.g., RNA-seq) to rule out unintended PARP-independent pathways. Include sham-operated controls and validate findings with PARP2-specific genetic knockouts .
Q. How does this compound’s inhibition of PARP2 influence non-canonical PARP functions, such as transcriptional regulation or metabolic signaling?
- PARP2 modulates SIRT1 activity and mitochondrial biogenesis via PARylation. Use Seahorse assays to measure oxygen consumption rates (OCR) in this compound-treated cells. Combine with co-immunoprecipitation (Co-IP) to assess PARP2 interactions with SIRT1 or PGC-1α. At 1 μM, this compound may impair metabolic adaptation in neurons, contributing to its neurotoxic profile in hippocampal models .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data in PARP inhibition assays?
- Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Report IC50 values with 95% confidence intervals and compare via extra sum-of-squares F-test. For neuroprotection studies, use two-way ANOVA to account for concentration × cell-type interactions .
Q. How should researchers design controls to validate PARP2-specific effects in this compound studies?
- Include three controls:
- Positive control : PARP1/2 dual inhibitor (e.g., Talazoparib) to confirm assay sensitivity.
- Negative control : PARP2-knockout cells or siRNA-mediated knockdown to isolate PARP2-dependent effects.
- Vehicle control : Match DMSO concentrations (e.g., 0.1% v/v) to exclude solvent artifacts .
Data Contradiction Analysis
Q. How can divergent results between in vitro and in vivo studies of this compound be systematically evaluated?
- Perform meta-analysis of published IC50 values, noting assay conditions (e.g., cell-free vs. cellular systems). For example, this compound’s neuroprotection in cortical cultures (IC50 = 1 μM) contrasts with neurotoxicity in hippocampal slices at higher doses, reflecting PARP1 inhibition thresholds. Use systematic review tools (e.g., PRISMA guidelines) to categorize studies by model type, dose, and endpoint .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
